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molecular formula C8H14O3 B8756090 Ethyl 2-hydroxy-2-methylpent-4-enoate CAS No. 62696-37-1

Ethyl 2-hydroxy-2-methylpent-4-enoate

Cat. No. B8756090
M. Wt: 158.19 g/mol
InChI Key: WAPQOJKQTBNRGN-UHFFFAOYSA-N
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Patent
US09326973B2

Procedure details

Ethyl 2-oxopropanoate (1 g, 8.61 mmol) was taken in to DCM (5M) and cooled to −78 C. To this titanium tetrachloride (8.61 mL, 8.61 mmol) in dichloromethane (5 mL) was added and stirred the reaction mixture for 30 min at this temperature. To this reaction mixture allyltrimethylsilane (1.279 g, 11.20 mmol) was added drop wise at −78° C. and stirring was continued for 2 h. Then it was brought to 0° C. and quenched with saturated aq. sodium bicarbonate solution and stirred for 15 min, and filtered through celite bed and filtrate was evaporated under reduced pressure to afford colorless oil. The residue was purified by flash chromatography (silica, 230-400, 10% EtoAc/Pet ether) to obtain ethyl 2-hydroxy-2-methylpent-4-enoate B-37a (0.8 g, 5.06 mmol, 58.7% yield) as yellow liquid. 1H NMR (CDCl3, δ=7.26 ppm, 400 MHz): δ 5.84-5.72 (m, 1H), 5.15-5.09 (m, 2H), 4.29-4.19 (m, 2H), 2.56-2.37 (m, 2H), 1.43 (s, 3H), 1.31 (t, J=9.6 Hz, 3H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.279 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Four
Quantity
8.61 mL
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]([CH3:8])[C:3]([O:5][CH2:6][CH3:7])=[O:4].[CH2:9]([Si](C)(C)C)[CH:10]=C.Cl[CH2:17]Cl>[Ti](Cl)(Cl)(Cl)Cl>[OH:1][C:2]([CH3:17])([CH2:8][CH:9]=[CH2:10])[C:3]([O:5][CH2:6][CH3:7])=[O:4]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
O=C(C(=O)OCC)C
Step Two
Name
Quantity
1.279 g
Type
reactant
Smiles
C(C=C)[Si](C)(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl
Step Four
Name
Quantity
5 mL
Type
reactant
Smiles
ClCCl
Name
Quantity
8.61 mL
Type
catalyst
Smiles
[Ti](Cl)(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
stirred the reaction mixture for 30 min at this temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to −78 C
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
was brought to 0° C.
CUSTOM
Type
CUSTOM
Details
quenched with saturated aq. sodium bicarbonate solution
STIRRING
Type
STIRRING
Details
stirred for 15 min
Duration
15 min
FILTRATION
Type
FILTRATION
Details
filtered through celite bed and filtrate
CUSTOM
Type
CUSTOM
Details
was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford colorless oil
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (silica, 230-400, 10% EtoAc/Pet ether)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
OC(C(=O)OCC)(CC=C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 58.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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